
2,2,6,6-Tetrachlorocyclohexyl acetate
Vue d'ensemble
Description
2,2,6,6-Tetrachlorocyclohexyl acetate is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane, where four chlorine atoms are substituted at the 2 and 6 positions, and an acetate group is attached to the cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetrachlorocyclohexyl acetate typically involves the chlorination of cyclohexanone. The process begins with the chlorination of cyclohexanone in the presence of a catalyst such as dimethylacetamide. The reaction is carried out in a controlled environment, maintaining the temperature around 80-84°C to prevent oxidative polymerization of cyclohexanone . The chlorinated product is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors equipped with temperature control systems and continuous feed mechanisms for cyclohexanone and chlorine. The reaction mass is maintained at a specific temperature range to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-Tetrachlorocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated cyclohexyl derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 2,2,6,6-tetrachlorocyclohexanone or corresponding carboxylic acids.
Reduction: Formation of partially dechlorinated cyclohexyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted cyclohexyl acetates.
Applications De Recherche Scientifique
2,2,6,6-Tetrachlorocyclohexyl acetate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetrachlorocyclohexyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetrachlorocyclohexanone: A closely related compound used in similar applications.
2,2,6,6-Tetrachlorocyclohexanol: Another derivative with different functional groups but similar reactivity.
2,2,6,6-Tetrachlorocyclohexane: A simpler compound without the acetate group, used in different contexts.
Uniqueness: 2,2,6,6-Tetrachlorocyclohexyl acetate is unique due to the presence of both chlorine atoms and an acetate group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
(2,2,6,6-tetrachlorocyclohexyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl4O2/c1-5(13)14-6-7(9,10)3-2-4-8(6,11)12/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLSEMLIFZQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CCCC1(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992639 | |
| Record name | 2,2,6,6-Tetrachlorocyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71929-28-7 | |
| Record name | Cyclohexanol, 2,2,6,6-tetrachloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71929-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetrachlorocyclohexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071929287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetrachlorocyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetrachlorocyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
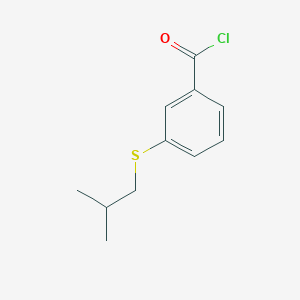
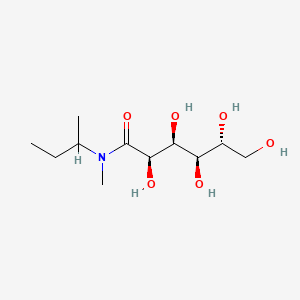
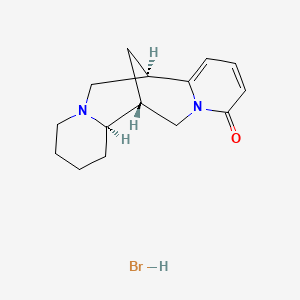
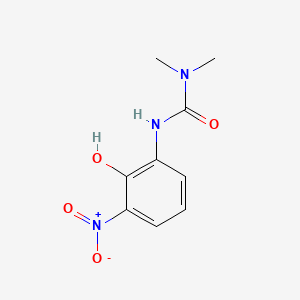
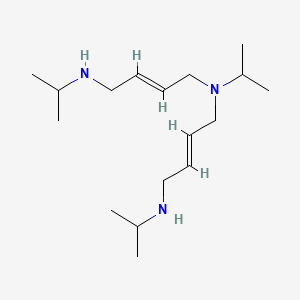
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
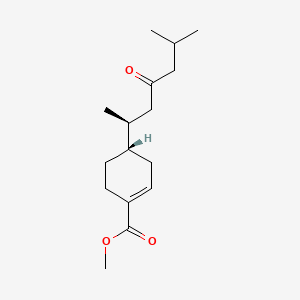


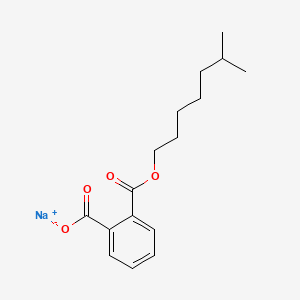
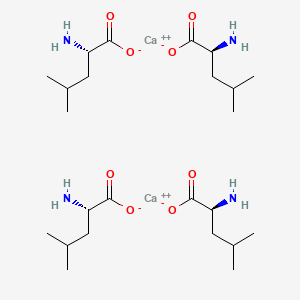
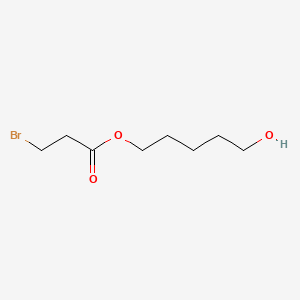
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
